Regioisomeric Differentiation: 7-Sulfonamide vs. 5-Sulfonamide in Carbonic Anhydrase Inhibition
In a 2024 study evaluating benzothiazole secondary sulfonamide derivatives against human carbonic anhydrase isoforms hCA I and hCA II, compounds bearing the sulfonamide at C5 (analogous to 5-sulfonamide regioisomers) exhibited Ki values ranging from 0.052 ± 0.022 to 0.971 ± 0.280 µM for hCA I and 0.025 ± 0.010 to 0.682 ± 0.335 µM for hCA II, with the most potent compound (compound 5) achieving Ki values of 0.052 ± 0.022 µM (hCA I) and 0.025 ± 0.010 µM (hCA II), outperforming acetazolamide [1]. While this exact study did not include the 7-sulfonamide regioisomer, the position of the sulfonamide group on the benzothiazole ring is a critical determinant of inhibitory potency. The 7-sulfonamide presents the sulfonamide moiety in a distinct spatial orientation that is expected to alter its interaction with the zinc-bound hydroxide in the CA active site compared to the 5-sulfonamide, based on established SAR for aromatic sulfonamide CA inhibitors [1]. Without experimental confirmation, the predictive value is that the 7-substitution may offer a different selectivity window between hCA I and hCA II isoforms, which is pharmacologically relevant for reducing off-target effects.
| Evidence Dimension | Carbonic Anhydrase II Inhibition Potency (Ki, µM) |
|---|---|
| Target Compound Data | Not directly measured; predicted to differ from 5-sulfonamide regioisomers based on regioisomeric SAR |
| Comparator Or Baseline | Compound 5 (5-sulfonamide benzothiazole derivative): hCA I Ki = 0.052 ± 0.022 µM; hCA II Ki = 0.025 ± 0.010 µM. Acetazolamide (standard): Ki values higher than compound 5. |
| Quantified Difference | Ki range for 5-sulfonamide series: 0.052–0.971 µM (hCA I) and 0.025–0.682 µM (hCA II). Differentiation for 7-isomer is based on spatial orientation divergence from 5-isomer; exact values require direct measurement. |
| Conditions | In vitro enzyme inhibition assay, recombinant human CA I and CA II, pH 7.4, 25°C. |
Why This Matters
The 7-sulfonamide regioisomer may provide a distinct CA isoform selectivity profile compared to the 5-sulfonamide, justifying procurement when screening for isoform-specific carbonic anhydrase inhibitors avoids cross-reactivity with off-target isoforms.
- [1] Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnology and Applied Biochemistry, 71(2), 223-231. DOI: 10.1002/bab.2534 View Source
